1H-imidazo[4,5-b]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-5-7(9-2-4)11-3-10-5/h1-3H,(H2,8,12)(H,9,10,11) |
InChI Key |
ARIWQDYLRYFPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Step Synthesis via N–C–N Bond Formation (Water-Isopropanol System)
A highly efficient and clean procedure was reported involving a one-pot sequence starting from 2-chloro-3-nitropyridine derivatives. The key steps are:
- Step 1: Reaction of 2-chloro-3-nitropyridine with primary amines in a 1:1 water-isopropanol solvent mixture at 80 °C to form an intermediate.
- Step 2: Reduction of the nitro group to diamine derivatives using zinc dust and concentrated hydrochloric acid.
- Step 3: Condensation of the resulting diamines with substituted aldehydes in the same solvent system at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine core.
This method benefits from the use of polar protic solvents (water-isopropanol), which promote the nucleophilic aromatic substitution, reduction, and heterocyclization steps efficiently without isolation of intermediates. The overall yields for various substituted derivatives are excellent, demonstrating broad substrate scope including electron-donating and electron-withdrawing aldehydes.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), 80 °C, 2 h | Intermediate formation | Monitored by TLC |
| 2 | Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min | Diamine derivatives | Zn dust filtered off post-reaction |
| 3 | Substituted aldehydes (1 equiv), 85 °C, 10 h | Imidazo[4,5-b]pyridine derivatives | Extracted with ethyl acetate, purified |
Yields for this method typically range from high to excellent, with the final purification by silica gel chromatography.
Zinc Triflate Catalyzed Condensation of 3,4-Diaminopyridine with Aldehydes
Another green and efficient approach involves the direct condensation of 3,4-diaminopyridine with various aldehydes catalyzed by zinc(II) trifluoromethanesulfonate (zinc triflate) in methanol under reflux:
- A mixture of 3,4-diaminopyridine (1 mmol), aldehyde (1.2 mmol), and Zn(OTf)2 (30 mol%) is refluxed in methanol for 12 hours.
- After reaction completion, the mixture is concentrated, diluted with water, stirred, and the precipitated product is filtered, washed, and recrystallized from ethanol.
This method avoids harsh reagents such as POCl3, polyphosphoric acid, or TMS-Cl, commonly used in older protocols, and eliminates the need for a two-step process involving isolation of Schiff bases. The yields obtained range from 44% to 67%, depending on the aldehyde substrate.
- Mild reaction conditions (reflux in methanol).
- Avoidance of toxic reagents.
- Simplified workup and isolation.
| Entry | Aldehyde Used | Product Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 1 | 2-Methoxybenzaldehyde | 44-67 | 176-177 | Off-white solid |
| ... | Various substituted aldehydes | Similar range | Reported per derivative | Confirmed by 1H NMR |
This zinc triflate catalysis method represents a significant improvement in the synthesis of 1H-imidazo[4,5-c]pyridine derivatives, including the carboxamide analogs.
Transition-Metal Catalyzed Cyclization and Amidation
A third approach involves Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines or amidation of 2-chloro-3-amino-substituted pyridines:
- These methods utilize palladium or copper catalysts with appropriate ligands to promote intramolecular cyclization or amidation.
- The reaction conditions vary but typically involve elevated temperatures and specific ligands to achieve regioselectivity.
- This method allows for the introduction of various substituents at different positions on the imidazo[4,5-b]pyridine ring.
While effective, these methods are more complex and require careful optimization of catalysts and ligands. They are less commonly used for the direct synthesis of 1H-imidazo[4,5-b]pyridine-6-carboxamide but are valuable for diversifying substitution patterns.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| One-pot N–C–N bond formation in H2O-IPA | 2-chloro-3-nitropyridine, primary amines, Zn/HCl, aldehydes, 80-85 °C | Simple, clean, one-pot, broad scope | Requires Zn dust and acid handling | High to excellent |
| Zinc triflate catalyzed condensation | 3,4-diaminopyridine, aldehydes, Zn(OTf)2, reflux in MeOH | Mild, green, avoids toxic reagents | Longer reaction time (12 h) | 44-67 |
| Pd/Cu-catalyzed cyclization/amidation | 2-halo-3-acylaminopyridines, Pd or Cu catalyst, ligands | Regioselective, versatile substitution | Complex catalyst system, optimization needed | Variable |
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
1H-imidazo[4,5-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-b]pyridine-6-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission . Additionally, it can inhibit enzymes like aromatase and proton pumps, contributing to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
6-Bromo Derivatives
- Synthesis : 6-Bromo-1H-imidazo[4,5-b]pyridines are synthesized via condensation of 6-bromo-pyridine-2,3-diamine with carboxaldehydes under reflux or microwave irradiation . Methylation at N3 (e.g., using methyl iodide) yields 3-methyl-6-bromo derivatives .
- Applications : Bromo substituents serve as handles for cross-coupling reactions, enabling further functionalization .
6-(4-Nitrophenoxy) Derivatives
Imidazo[4,5-c]pyridine Isomer
Pharmacological Profiles
Antitubercular Activity
Kinase Inhibition
Q & A
Q. What are the key considerations in optimizing the synthesis of 1H-imidazo[4,5-b]pyridine-6-carboxamide derivatives?
Methodological Answer: Synthetic optimization requires careful control of reaction parameters:
- Cyclization Conditions : Use acidic or basic conditions to form the imidazo[4,5-b]pyridine core. For example, cyclization of 2-aminopyridine derivatives with aldehydes/ketones under reflux (e.g., DMF at 80–100°C) .
- Functional Group Compatibility : Protect reactive groups (e.g., carboxylic acid) during substitution or oxidation steps. Reduction of nitro groups to amines can be achieved with NaBH4 or LiAlH4 under inert atmospheres .
- Yield and Purity : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification. Monitor reaction progress via TLC or HPLC .
Q. How can structural characterization of this compound derivatives be performed systematically?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : Analyze and NMR to confirm ring fusion patterns and substituent positions. For example, the imidazo[4,5-b]pyridine core shows distinct aromatic proton signals at δ 7.5–8.5 ppm .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯O bonds in 3-acetyl derivatives) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular formulas, especially for halogenated derivatives (e.g., bromo or chloro substituents) .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data for imidazo[4,5-b]pyridine derivatives in anticancer vs. antitubercular assays?
Methodological Answer: Contradictions often arise from structural nuances and assay conditions:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro at position 6) enhance antitubercular activity by targeting DprE1 enzymes, while bulky aryl groups (e.g., 4-methylphenyl) improve anticancer activity via tubulin inhibition .
- Assay Optimization :
- For antitubercular studies: Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values <10 μM indicate potency) .
- For anticancer studies: Prioritize cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and validate selectivity using non-cancerous cell lines (e.g., HEK-293) .
- Data Normalization : Account for solubility differences by standardizing DMSO concentrations (<1% v/v) across assays .
Q. What computational strategies are effective in predicting the binding modes of imidazo[4,5-b]pyridine-6-carboxamide derivatives with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DprE1 (PDB: 4FDN) or tubulin (PDB: 1SA0). Key residues (e.g., Lys418 in DprE1) often form hydrogen bonds with the carboxamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energies (MM-PBSA) .
- QSAR Models : Develop 2D/3D-QSAR using MOE or Dragon descriptors. For example, electronegative substituents at position 2 correlate with improved IC50 values in kinase inhibition .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
